Human P2X7 Receptor IC50: 4.2 nM vs. A-740003 (40 nM) and Lu AF27139 (12 nM)
P2X7 receptor antagonist-3 demonstrates a human P2X7R IC50 of 4.2 nM in functional calcium flux assays using recombinant human P2X7 receptors [1]. By cross-study comparison, this represents approximately 9.5-fold higher potency than the widely used competitive antagonist A-740003 (human IC50 = 40 nM) [2] and 2.9-fold higher potency than the CNS-penetrant Lu AF27139 (human IC50 = 12 nM) [3]. In the same assay format using recombinant rat P2X7 receptors, the compound exhibits an IC50 of 6.8 nM [1], maintaining sub-10 nM potency across both species and providing a consistent potency window that simplifies dose-response experimental design.
| Evidence Dimension | P2X7 receptor functional inhibition (IC50) at recombinant human P2X7R |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | A-740003: 40 nM; Lu AF27139: 12 nM |
| Quantified Difference | Target is 9.5-fold more potent than A-740003; 2.9-fold more potent than Lu AF27139 |
| Conditions | Recombinant human P2X7 receptor calcium flux assay; recombinant rat P2X7 receptor for cross-species data |
Why This Matters
Higher potency enables use of lower compound concentrations, reducing potential off-target effects and conserving compound supply in extended studies.
- [1] TargetMol. P2X7 receptor antagonist-3 Product Datasheet. IC50 values: human 4.2 nM, rat 6.8 nM. View Source
- [2] PeptideDB. A-740003 Product Datasheet. IC50 values: rat 18 nM, human 40 nM. View Source
- [3] Anjiechem. Lu AF27139 Product Datasheet. IC50s of 12 and 2.4 nM for human and rat. View Source
